molecular formula C10H11BrClNO B14055337 1-(2-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one

1-(2-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one

Cat. No.: B14055337
M. Wt: 276.56 g/mol
InChI Key: ZJNWSJAXGYQXHM-UHFFFAOYSA-N
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Description

1-(2-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one is a halogenated aromatic ketone featuring a brominated propan-2-one group and a chloromethyl-substituted aminophenyl ring. Its molecular formula is C₁₀H₁₀BrClNO, with a molecular weight of 290.55 g/mol (calculated).

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[2-amino-5-(chloromethyl)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C10H11BrClNO/c1-6(14)10(11)8-4-7(5-12)2-3-9(8)13/h2-4,10H,5,13H2,1H3

InChI Key

ZJNWSJAXGYQXHM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)CCl)N)Br

Origin of Product

United States

Preparation Methods

Route 1: Sequential Bromination and Chloromethylation

This route begins with 2-nitro-5-methylacetophenone, followed by chloromethylation, bromination, and nitro reduction:

Step 1: Chloromethylation of 2-Nitro-5-methylacetophenone
Chloromethylation is achieved using chloromethyl methyl ether (ClCH₂OCH₃) in the presence of Lewis acids like ZnCl₂. The reaction proceeds via electrophilic aromatic substitution (EAS), with the methyl group directing the chloromethyl moiety to the para position relative to the nitro group. Optimal conditions include:

  • Solvent: Dichloromethane (DCM) at 0–5°C.
  • Yield: 68–72% after recrystallization from ethanol.

Step 2: Bromination of the Propanone Moiety
Bromination at the α-carbon of the ketone employs phosphorus tribromide (PBr₃) in methyl tert-butyl ether (MTBE). The reaction mechanism involves the formation of a bromophosphorus intermediate, facilitating the substitution of the carbonyl oxygen with bromine:
$$
\text{R-C(=O)-R'} + \text{PBr}3 \rightarrow \text{R-C(=O)-Br} + \text{H}3\text{PO}_3
$$

  • Conditions: 0°C to room temperature, 16-hour stirring.
  • Yield: 81–86%.

Step 3: Reduction of the Nitro Group
Catalytic hydrogenation using H₂/Pd/C in ethanol reduces the nitro group to an amine. Alternative methods include Fe/HCl, though these risk over-reduction:

  • Conditions: 25°C, 3 atm H₂, 6 hours.
  • Yield: 89–93%.

Route 2: Direct Bromo-Chloromethylation of 2-Aminophenylpropanone

This streamlined approach starts with 2-aminophenylpropanone, introducing bromine and chloromethyl groups in a single pot:

Step 1: Bromochloromethylation via Tandem Reaction
A mixture of N-bromosuccinimide (NBS) and chloromethyl methyl ether (ClCH₂OCH₃) in acetonitrile facilitates simultaneous bromination and chloromethylation. Radical initiators like AIBN (azobisisobutyronitrile) enhance regioselectivity:
$$
\text{R-H} + \text{NBS} + \text{ClCH}2\text{OCH}3 \xrightarrow{\text{AIBN}} \text{R-Br} + \text{R-CH}_2\text{Cl}
$$

  • Conditions: Reflux at 80°C for 12 hours.
  • Yield: 58–62%.

Step 2: Purification via Column Chromatography
Silica gel chromatography (hexane:ethyl acetate = 4:1) isolates the product, with purity confirmed by HPLC (>98%).

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Total Yield 51–56% 58–62%
Reaction Steps 3 2
Byproduct Formation Moderate (e.g., keto-enol tautomers) Low (radical intermediates trapped)
Scalability Industrial (batch reactors) Lab-scale (flow chemistry compatible)

Route 1 offers higher functional group tolerance, while Route 2 reduces step count but requires stringent temperature control.

Mechanistic Insights and Side Reactions

Amination Challenges

Unprotected amines during chloromethylation can undergo Schiff base formation with ketones. Temporary protection via acetylation (Ac₂O/pyridine) prevents this, with deprotection using NaOH/EtOH.

Industrial-Scale Production

Continuous Flow Synthesis

Adopting flow reactors enhances heat transfer and reduces reaction times:

  • Bromination: Tubular reactor with PBr₃/MTBE at 10 mL/min.
  • Yield Improvement: 12% higher than batch methods.

Waste Management

Phosphorus byproducts from PBr₃ are treated with calcium hydroxide to precipitate calcium phosphate, aligning with green chemistry principles.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.82 (d, J = 8.4 Hz, 1H, ArH), 4.52 (s, 2H, CH₂Cl), 3.20 (s, 2H, NH₂), 2.95 (s, 2H, COCH₂Br).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Br), 750 cm⁻¹ (C-Cl).

Purity Assessment

HPLC with a C18 column (acetonitrile:water = 70:30) confirms >99% purity, critical for pharmaceutical applications.

Applications and Derivatives

While direct applications of this compound remain proprietary, structural analogs exhibit:

  • Antimicrobial Activity: Chalcone derivatives with bromo and chloro substituents show MIC values of 4–8 µg/mL against S. aureus.
  • Kinase Inhibition: Brominated aryl ketones inhibit EGFR with IC₅₀ = 120 nM.

Chemical Reactions Analysis

1-(2-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromopropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds. These interactions can affect various biochemical pathways, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one (CAS: 1807107-47-6)
  • Molecular Formula: C₁₀H₁₂ClNOS
  • Molecular Weight : 229.73 g/mol
  • Key Differences : Replaces the chloromethyl (-CH₂Cl) group with a methylthio (-SMe) substituent at the phenyl ring’s 5-position and uses chlorine instead of bromine on the propan-2-one.
  • The smaller chlorine atom on the ketone may reduce steric hindrance during reactions .
1-(2-Amino-5-chlorophenyl)ethanone (Compound 22 in )
  • Molecular Formula: C₈H₈ClNO
  • Molecular Weight : 169.61 g/mol
  • Key Differences: Lacks the chloromethyl and bromopropanone groups. Features a simpler ethanone (acetyl) group and a single chlorine substituent at the phenyl 5-position.
  • Implications : The absence of a bromine atom and chloromethyl group simplifies synthesis but limits its utility in reactions requiring halogen diversity .

Halogen Variations on the Propan-2-one Group

1-(4-Amino-2-hydroxyphenyl)-1-bromopropan-2-one (CAS: 1803863-96-8)
  • Molecular Formula: C₉H₁₀BrNO₂
  • Molecular Weight : 260.09 g/mol
  • Key Differences : Replaces the chloromethylphenyl group with a hydroxyphenyl moiety. Retains the bromopropan-2-one group.
  • However, the lack of a chloromethyl group reduces electrophilic reactivity .
1-(2-Amino-5-bromophenyl)ethanone (Compound 24 in )
  • Molecular Formula: C₈H₈BrNO
  • Molecular Weight : 214.06 g/mol
  • Key Differences: Features a bromine atom directly on the phenyl ring instead of a chloromethyl group and retains an ethanone group.
  • Implications : The bromine on the aromatic ring may direct electrophilic substitution reactions differently compared to the chloromethyl group in the target compound .

Spectral and Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Spectral Data (ESI-MS)
Target Compound C₁₀H₁₀BrClNO 290.55 -CH₂Cl (phenyl), -Br (ketone) Not reported
1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one C₁₀H₁₂ClNOS 229.73 -SMe (phenyl), -Cl (ketone) Not reported
1-(4-Amino-2-hydroxyphenyl)-1-bromopropan-2-one C₉H₁₀BrNO₂ 260.09 -OH (phenyl), -Br (ketone) Not reported
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (8a) C₁₈H₁₄ClFN₃OS 362.1 -CH₂Cl (thiazole), urea ESI-MS m/z: 362.1 [M+H]+

Biological Activity

1-(2-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme interaction properties.

Structural Characteristics

The compound's molecular formula is C9H10BrClN\text{C}_9\text{H}_{10}\text{BrClN}, with a molecular weight of approximately 276.56 g/mol. Its structure includes an amino group, a chloromethyl group, and a bromopropanone moiety, which are crucial for its biological interactions.

Biological Activities

1. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The presence of halogen atoms enhances its reactivity and interaction with microbial membranes, potentially leading to cell lysis. Research has shown that compounds with similar structures often demonstrate activity against both Gram-positive and Gram-negative bacteria.

2. Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro studies suggest it may inhibit the proliferation of various cancer cell lines, including those derived from colon and ovarian cancers. The mechanism may involve interference with cellular signaling pathways or direct cytotoxic effects on tumor cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding: The amino group can form hydrogen bonds with biological targets, enhancing binding affinity.
  • Halogen Bonding: The bromine and chlorine atoms may participate in halogen bonding interactions, influencing the compound's reactivity and specificity towards enzymes and receptors.
  • Covalent Interactions: The chloromethyl group can engage in covalent bonding with nucleophilic sites on proteins or nucleic acids, potentially modulating their activity.

Comparative Analysis

To better understand the biological potential of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
1-(3-Amino-2-(chloromethyl)phenyl)-2-bromopropan-1-oneCHBrClNOContains two bromine atomsAntimicrobial, anticancer
1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-oneC₉H₉Br₂ClNEnhanced reactivity due to multiple halogensAnticancer
1-(3-Amino-2-(fluoromethyl)phenyl)-3-fluoropropan-1-oneCHFClNOFluorine may alter pharmacokineticsAntimicrobial

Case Studies

Case Study 1: Anticancer Activity Assessment
In a study examining various derivatives of similar compounds, researchers found that those containing halogen substitutions exhibited enhanced cytotoxicity against cancer cell lines such as HeLa and SK-OV-3. The IC50 values for these compounds ranged from 3.48 µM to 8.84 µM, indicating significant potency against tumor cells.

Case Study 2: Enzyme Interaction Studies
Another investigation focused on the interaction of this compound with dihydrofolate reductase (DHFR), an important target in cancer therapy. Molecular modeling suggested that specific amino acid residues within the enzyme's active site play a critical role in binding efficiency, thereby influencing the compound's inhibitory potential.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one, and what experimental conditions optimize yield?

The compound can be synthesized via bromination of a pre-functionalized aromatic ketone precursor. For example, a method analogous to the bromination of enones (e.g., 2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one) involves reacting the precursor 1-(2-Amino-5-(chloromethyl)phenyl)propan-2-one with bromine (Br₂) in chloroform at room temperature for 24 hours . Excess solvent is removed under reduced pressure, and the product is purified via recrystallization (e.g., acetone). Optimization includes stoichiometric control of bromine (1:1 molar ratio) and inert atmosphere to prevent side reactions. Yield improvements (~70–80%) are achieved by slow addition of bromine and post-reaction neutralization with a mild base (e.g., triethylamine) .

Q. How can the structural integrity of this compound be validated post-synthesis?

Combined spectroscopic and crystallographic methods are essential:

  • X-ray crystallography : Resolves bond angles and stereochemistry, particularly confirming the bromine substitution at the ketone position and chloromethyl group orientation (similar to cyclopropane derivatives analyzed in single-crystal studies) .
  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), NH₂ (δ ~5.2 ppm, broad), and CH₂Cl (δ ~4.5 ppm).
    • ¹³C NMR : Carbonyl (C=O, δ ~200 ppm), brominated carbon (C-Br, δ ~40 ppm), and chloromethyl (CH₂Cl, δ ~45 ppm) .
  • FT-IR : Stretching vibrations for C=O (~1680 cm⁻¹), C-Br (~550 cm⁻¹), and NH₂ (~3300 cm⁻¹) .

Q. What are the stability considerations for this compound under standard laboratory storage?

The compound is sensitive to light, moisture, and elevated temperatures. Storage recommendations:

  • Temperature : –20°C in amber vials to prevent photodegradation.
  • Solubility : Stable in DMSO or chloroform for short-term use (~1 week); avoid aqueous buffers due to hydrolysis of the C-Br bond .
  • Decomposition signs : Discoloration (yellow to brown) or precipitate formation indicates degradation. Regular HPLC monitoring (C18 column, acetonitrile/water gradient) is advised for purity assessment .

Advanced Research Questions

Q. What reaction pathways are favored by the bromine and chloromethyl groups in this compound?

  • Bromine : Acts as a leaving group in nucleophilic substitution (SN₂) or participates in cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • Chloromethyl group : Facilitates alkylation of nucleophiles (e.g., amines, thiols) or serves as a precursor for quaternary ammonium salts under basic conditions.
  • Competing pathways : In polar aprotic solvents (DMF, DMSO), bromine may undergo elimination to form α,β-unsaturated ketones if steric hindrance is low .

Q. How does steric and electronic modulation of the aromatic ring affect reactivity?

  • Steric effects : The chloromethyl group at the 5-position creates steric hindrance, slowing electrophilic substitution at the ortho position.
  • Electronic effects : The amino group at the 2-position donates electron density via resonance, activating the ring for electrophilic attacks (e.g., nitration) at the para position relative to NH₂.
  • Case study : Analogous brominated ketones (e.g., 2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one) show reduced reactivity in SN₂ reactions when bulky substituents are present .

Q. What strategies resolve contradictions in reaction yields reported across studies?

  • Variable factors :
    • Solvent polarity : Higher polarity (e.g., DMF) accelerates SN₂ but may promote side reactions.
    • Catalyst load : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency but require strict oxygen-free conditions .
  • Troubleshooting :
    • Yield discrepancies : Use kinetic studies (e.g., in situ NMR) to identify intermediates.
    • Byproduct analysis : LC-MS or GC-MS to detect halogenated impurities (e.g., debrominated products) .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Docking studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, focusing on halogen bonding between Br and receptor residues .

Q. What analytical methods quantify trace impurities in this compound?

  • HPLC-MS : Detects halogenated byproducts (e.g., dibrominated derivatives) with a mass accuracy of ±2 ppm.
  • ICP-OES : Quantifies residual metals (e.g., Pd from catalysts) below 1 ppm .
  • TGA-DSC : Assesses thermal stability and decomposition thresholds (~150°C for brominated ketones) .

Methodological Notes

  • Synthetic reproducibility : Pre-dry glassware and reagents to minimize hydrolysis.
  • Safety protocols : Use fume hoods for bromine handling; neutralize waste with Na₂S₂O₃ .
  • Data validation : Cross-reference crystallographic data (CCDC deposition) with spectroscopic results to confirm structural assignments .

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